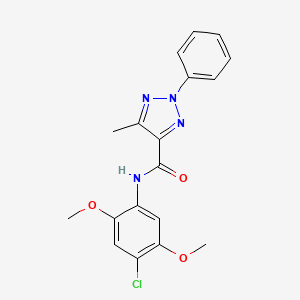
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a chloro-dimethoxyphenyl group, a methyl group, and a phenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
-
Substitution Reactions: : The introduction of the chloro-dimethoxyphenyl group and the phenyl group can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of a suitable leaving group and a nucleophile under controlled conditions.
-
Amidation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step, automated synthesis platforms for substitution reactions, and large-scale coupling reactions for amidation.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
-
Substitution: : The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (H₂/Pd) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe), ammonia (NH₃), and thiols (RSH) are used under basic or neutral conditions.
Major Products
Oxidation: Quinones, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its structure, it may affect pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(22-23(21-11)12-7-5-4-6-8-12)18(24)20-14-10-15(25-2)13(19)9-16(14)26-3/h4-10H,1-3H3,(H,20,24) |
InChI Key |
LKLDFVSYDASBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate](/img/structure/B11472458.png)
![13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11472464.png)
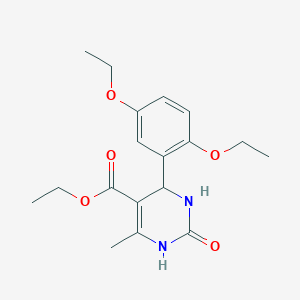
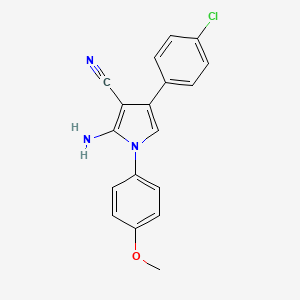
![8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472487.png)
![N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide](/img/structure/B11472488.png)
![6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472496.png)
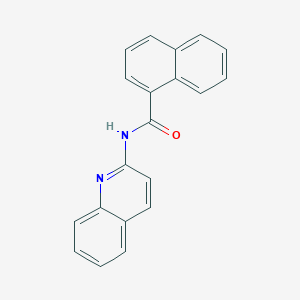
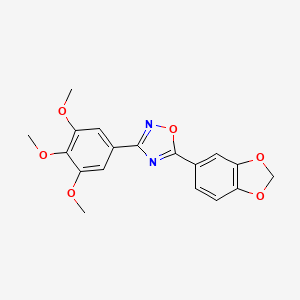
![1-(1H-benzimidazol-2-yl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472540.png)
![3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate](/img/structure/B11472541.png)
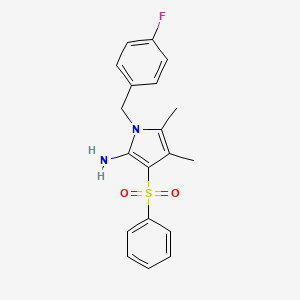
![1-(1,3-benzothiazol-2-yl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11472547.png)
![10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11472550.png)
